1-(2-Pyridyl)piperazine Monohydrochloride
Overview
Description
1-(2-Pyridyl)piperazine Monohydrochloride is a derivative of piperazine, which is a chemical compound that has been extensively studied for its potential in synthesizing a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Piperazine derivatives are known for their versatility in chemical reactions and have been utilized in the synthesis of compounds with potential therapeutic effects, such as antianxiety, antidepressant, and antipsychotic agents .
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, an efficient one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives has been developed using piperazine as a catalyst in aqueous media, highlighting the compound's role as a low-cost and environmentally benign catalyst . Additionally, a dicationic Bronsted acidic ionic salt based on piperazine has been introduced for the synthesis of (thio)barbituric acid derivatives, demonstrating the utility of piperazine-based catalysts in organic synthesis . The synthesis of 1-(2,3-dichlorophenyl)piperazine, another derivative, involves multiple steps including alkylation, acidulation, and reduction, with the structure confirmed by IR and 1H-NMR .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and is often determined using advanced techniques such as X-ray diffraction analysis. For example, the structure of 1,4-bis-(cyclopropylmethyl) piperazine dihydrochloride was elucidated using single-crystal X-ray diffraction, revealing a "chair" conformation with a symmetry center . Similarly, the crystal structure of pyrido[1,2-c]pyrimidine derivatives was determined, showing that the piperazine ring nitrogen N-1 was protonated .
Chemical Reactions Analysis
Piperazine and its derivatives participate in a variety of chemical reactions. They have been used as catalysts in the synthesis of pyrano[2,3-d]pyrimidinone derivatives , and in the formation of novel N-substituted pyrrolidine-2-one containing piperazine derivatives . The reactivity of piperazine derivatives is also evident in their interaction with serotonin receptors in the brain, as demonstrated by 1-(m-trifluoromethylphenyl)-piperazine, which acts as a serotonin receptor agonist .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by electrostatic attractions and hydrogen bonds, as seen in the case of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate . The solid-state 13C CPMAS NMR spectroscopy of pyrido[1,2-c]pyrimidine derivatives has provided insights into the chemical shifts and protonation states of the piperazine ring .
Scientific Research Applications
Proteomic Analysis Enhancement
1-(2-Pyridyl)piperazine (2-PP), as part of piperazine-based derivatives, has been utilized for the derivatization of carboxyl groups on peptides. This application significantly enhances signal detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). Studies have demonstrated that peptides derivatized by 2-PP exhibited notably improved ionization efficiency, indicating its potential in enhancing the sensitivity of peptide detection in comprehensive proteome analyses (Qiao et al., 2011).
HIV-1 Reverse Transcriptase Inhibition
1-(2-Pyridyl)piperazine has been implicated in the synthesis of bis(heteroaryl)piperazines (BHAPs), a class of compounds exhibiting potent inhibition of HIV-1 reverse transcriptase (RT). Specifically, variations of this compound have led to analogues significantly more effective than initial iterations, showcasing the importance of 1-(2-Pyridyl)piperazine in the development of HIV treatment options (Romero et al., 1994).
Neurotransmission Studies
In neuropharmacological research, derivatives of 1-(2-Pyridyl)piperazine have been utilized to study the effects on noradrenergic neurotransmission in the brain. For instance, 1-(2-Pyrimidinyl)-piperazine, a common metabolite of certain antidepressants/anxiolytics, has been studied for its antagonistic action at alpha 2-adrenergic autoreceptors and postsynaptic alpha 2-adrenoceptors. These studies contribute to a deeper understanding of the mechanisms of action of these pharmaceutical agents and their metabolites in the central nervous system (Blier et al., 1991).
Cancer Research
In cancer research, piperazine derivatives, including those related to 1-(2-Pyridyl)piperazine, have been explored for their differentiation-inducing properties and growth inhibition effects on cancer cells. For instance, specific piperazine derivatives of butyric acid have demonstrated significant action on the differentiation and proliferation of human leukemia cells, highlighting the potential of 1-(2-Pyridyl)piperazine derivatives in the development of novel anticancer therapies (Gillet et al., 1997).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
1-(2-Pyridyl)piperazine is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines. Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of 1-(2-Pyridyl)piperazine and its derivatives .
properties
IUPAC Name |
1-pyridin-2-ylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVSONPKJXNWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622400 | |
Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridyl)piperazine Monohydrochloride | |
CAS RN |
129394-11-2 | |
Record name | 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Pyridyl)piperazine Monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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